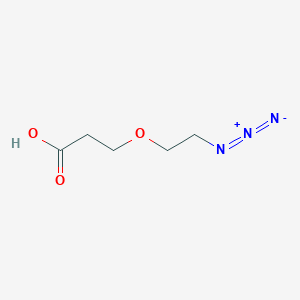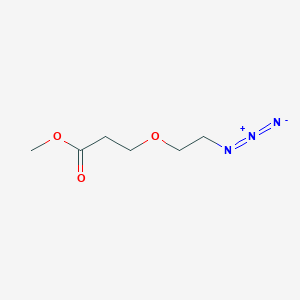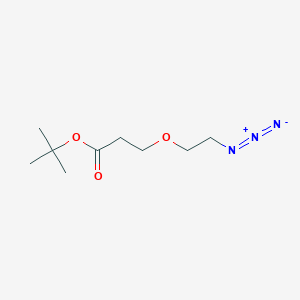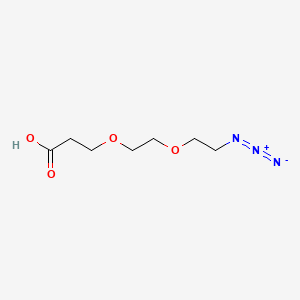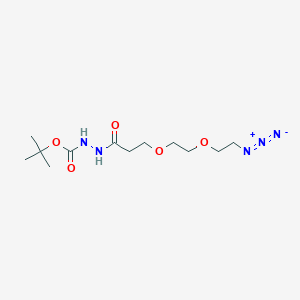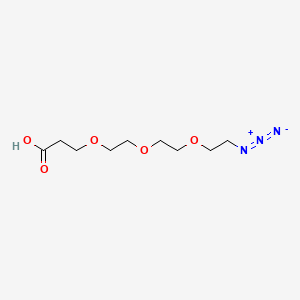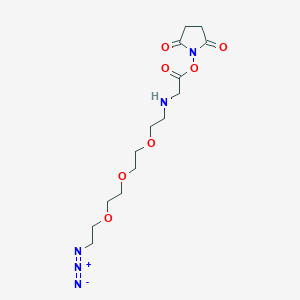
Azido-PEG9-amine
Vue d'ensemble
Description
Azido-PEG9-amine is a compound that features a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated with an azide group on one end and an amine group on the other. This compound is widely used in various scientific fields due to its unique chemical properties, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
Applications De Recherche Scientifique
Azido-PEG9-amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Azido-PEG9-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne, BCN, or DBCO groups .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
In the context of ADCs, this compound serves as a linker between the antibody and the cytotoxic drug . For PROTACs, it connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action depends on its application. In ADCs, it enables the delivery of cytotoxic drugs to specific cells, thereby enhancing the efficacy and reducing the side effects of the treatment . In PROTACs, it allows for the targeted degradation of specific proteins within the cell .
Analyse Biochimique
Biochemical Properties
Azido-PEG9-amine interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction forms a stable triazole linkage, which is a key feature in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs and PROTACs are designed to target specific proteins within cells, leading to their degradation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with molecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) forms a stable triazole linkage . This linkage is a critical component in the structure of ADCs and PROTACs, enabling them to bind to their target proteins and lead to their degradation .
Temporal Effects in Laboratory Settings
As a component of ADCs and PROTACs, its effects would be expected to persist as long as these molecules are present and active within the system .
Dosage Effects in Animal Models
The effects of ADCs and PROTACs, which this compound helps to form, would be expected to vary with dosage .
Metabolic Pathways
As a component of ADCs and PROTACs, it would be involved in the metabolic processes related to these molecules .
Transport and Distribution
As a component of ADCs and PROTACs, it would be expected to be transported and distributed along with these molecules .
Subcellular Localization
As a component of ADCs and PROTACs, it would be expected to localize to the same subcellular compartments as these molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG9-amine typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form a PEG chain with nine ethylene glycol units.
Functionalization: The PEG chain is then functionalized with an azide group at one end and an amine group at the other.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale polymerization and functionalization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Azido-PEG9-amine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions.
Major Products:
Comparaison Avec Des Composés Similaires
Azido-PEG4-amine: Similar structure but with a shorter PEG chain.
Azido-PEG12-amine: Similar structure but with a longer PEG chain.
Azido-PEG8-acid: Contains an azide group and a carboxylic acid group instead of an amine
Uniqueness: Azido-PEG9-amine is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and drug delivery, where both properties are essential .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O9/c21-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-23-24-22/h1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAUUOGHAUEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


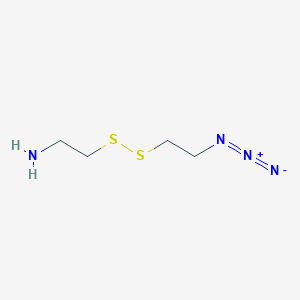
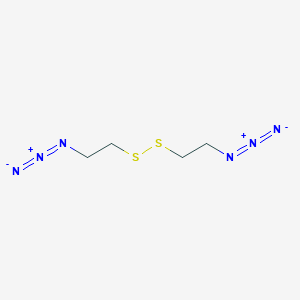
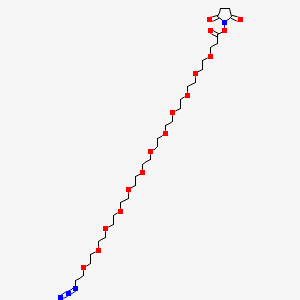
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
